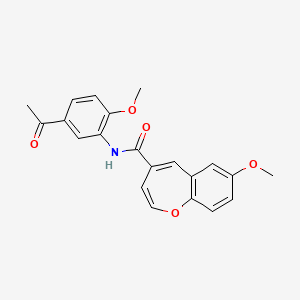![molecular formula C23H17ClN2O2S B2969415 4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine CAS No. 306980-56-3](/img/structure/B2969415.png)
4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine” can be represented by the SMILES string: OC(=O)c2ccc(CS(=O)Cc1ccc(Cl)cc1)cc2 . This indicates the presence of various functional groups including a sulfinylmethyl group, a chlorophenyl group, and a pyrimidine ring .Scientific Research Applications
Chlorogenic Acid: A Multifaceted Compound
Chlorogenic acid, a phenolic compound found in green coffee extracts and tea, showcases a wide array of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. Its roles in modulating lipid metabolism and glucose regulation suggest potential therapeutic applications in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. These effects underscore the therapeutic potential of chlorogenic acid and related phenolic compounds in medical and dietary applications (Naveed et al., 2018).
Antibody-Based Methods for Environmental and Food Analysis
The utilization of antibodies in analytical methods for environmental and food analysis, particularly for detecting phenoxyacetic acid herbicides, highlights the importance of sensitive and specific detection techniques in managing and regulating the presence of hazardous compounds in the environment and food supply (Fránek & Hruška, 2018).
Phenoxyacetic Acid Herbicides and Chlorophenols
Studies on phenoxyacetic acid herbicides and chlorophenols have raised concerns about their safety due to links with soft-tissue sarcomas and non-Hodgkin's lymphomas. While evidence for a causal association is strongest for non-Hodgkin's lymphomas, the overall risk posed by these compounds, like 2,4-D, is considered relatively weak compared to the hazards of alternative herbicides or manual vegetation cleaning (Kelly & Guidotti, 1989).
Environmental Fate of Alkylphenols and Ethoxylates
Alkylphenol ethoxylates and their degradation products, such as nonylphenol and octylphenol, have been widely studied for their environmental persistence and potential endocrine-disrupting effects. Their high solubility in water and strong partitioning into sediments highlight the need for effective monitoring and treatment strategies to mitigate their impact on environmental and human health (Ying, Williams, & Kookana, 2002).
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c24-18-11-13-21(14-12-18)29(27)16-19-15-22(28-20-9-5-2-6-10-20)26-23(25-19)17-7-3-1-4-8-17/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSNFDUENPLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)CS(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

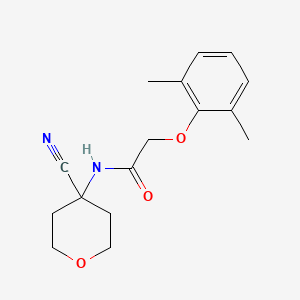
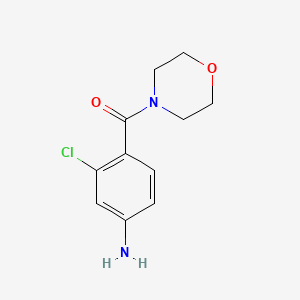
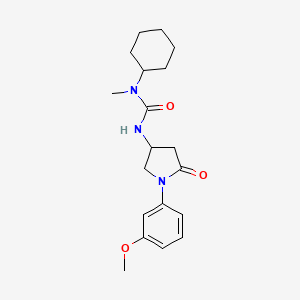
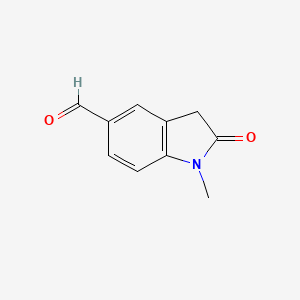
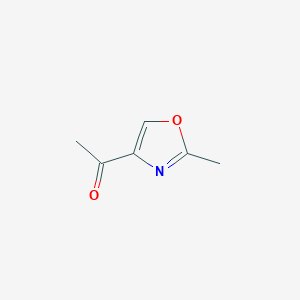
![4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride](/img/structure/B2969341.png)
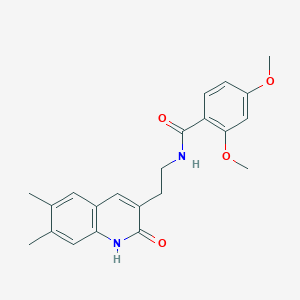
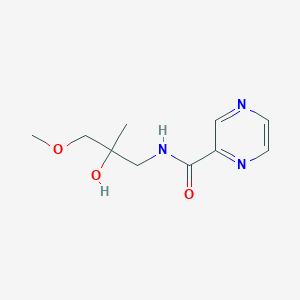
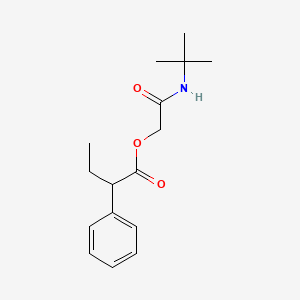
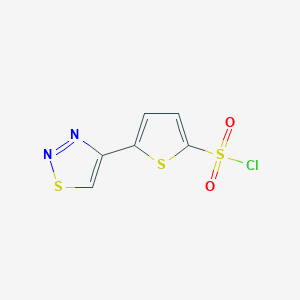
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide](/img/structure/B2969349.png)
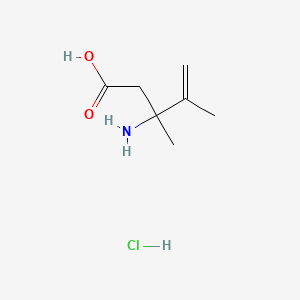
![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/no-structure.png)
